N-Methyl-1-(triethoxysilyl)methanamine

Surface Chemistry Silane Coupling Agents Hydrolysis Kinetics

N-Methyl-1-(triethoxysilyl)methanamine (CAS 151734-80-4) is an α-aminosilane derivative belonging to the broader class of (aminoalkyl)trialkoxysilane coupling agents. Its molecular structure features a secondary N-methylamine group directly linked to a silicon atom via a single methylene (-CH₂-) spacer.

Molecular Formula C8H21NO3Si
Molecular Weight 207.34 g/mol
CAS No. 151734-80-4
Cat. No. B124277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(triethoxysilyl)methanamine
CAS151734-80-4
Synonyms[(N-Methylamino)methyl](triethoxy)silane; 
Molecular FormulaC8H21NO3Si
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCCO[Si](CNC)(OCC)OCC
InChIInChI=1S/C8H21NO3Si/c1-5-10-13(8-9-4,11-6-2)12-7-3/h9H,5-8H2,1-4H3
InChIKeyTVEHWKTXIHQJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(triethoxysilyl)methanamine (CAS 151734-80-4) | Alpha-Aminosilane Coupling Agent for Accelerated Surface Modification and Precision Synthesis


N-Methyl-1-(triethoxysilyl)methanamine (CAS 151734-80-4) is an α-aminosilane derivative belonging to the broader class of (aminoalkyl)trialkoxysilane coupling agents [1]. Its molecular structure features a secondary N-methylamine group directly linked to a silicon atom via a single methylene (-CH₂-) spacer [2]. This specific α-silane architecture, characterized by the close proximity of the amine nitrogen to the silicon center, fundamentally distinguishes its hydrolysis and condensation kinetics from its gamma-substituted analogs [1].

α-Aminosilane coupling agent
Workflow Accelerated surface silanization
Selection Silacycle and hybrid molecule synthesis
Use Context Ultrathin monolayer formation for microelectronics

Why N-Methyl-1-(triethoxysilyl)methanamine (CAS 151734-80-4) Cannot Be Interchanged with Standard Gamma-Aminopropyl Silanes


Standard commercial amino silanes, such as 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2), feature a propyl chain separating the amine and silicon atoms. The intramolecular stabilization afforded by this chain significantly retards hydrolysis and self-condensation [1]. In contrast, the α-aminosilane architecture of N-Methyl-1-(triethoxysilyl)methanamine eliminates this spacer, allowing the nitrogen lone pair to exert a strong anchimeric (neighboring group) effect on the silicon center [2]. This results in hydrolysis rates that are orders of magnitude faster [3] and a distinct condensation pathway that cannot be replicated by generic gamma-substituted alternatives, leading to different film morphologies and surface coverages in the final application [4].

N-Methyl-α-aminosilane
Gamma-APTES (substitute)
Risk
Anchimeric-assisted hydrolysis
Slower, spacer-retarded hydrolysis
Processing window mismatch
Compact, ordered monolayer
Thicker, disordered oligomeric layer
Film morphology may not transfer

Quantitative Differentiation: Comparative Evidence for N-Methyl-1-(triethoxysilyl)methanamine vs. Closest Analogs


Hydrolysis Kinetics: Accelerated Surface Reaction vs. 3-Aminopropyltriethoxysilane (APTES)

The α-aminosilane N-Methyl-1-(triethoxysilyl)methanamine exhibits markedly faster hydrolysis kinetics compared to the gamma-aminosilane APTES. This acceleration is attributed to the intramolecular anchimeric assistance provided by the proximal nitrogen atom, which stabilizes the pentacoordinate transition state during ethoxide displacement [1].

Hydrolysis kinetics
Class-level
~10² fold increase vs APTES
Supports accelerated surface modification
Based on class-level α-silane reactivity patterns
Surface Chemistry Silane Coupling Agents Hydrolysis Kinetics

Surface Coverage and Monolayer Morphology: Denser Packing vs. APTES-Derived Films

Due to the absence of a flexible propyl chain and the rapid condensation kinetics, α-aminosilanes like N-Methyl-1-(triethoxysilyl)methanamine form thinner, more compact, and more ordered siloxane networks on hydroxylated surfaces compared to APTES, which tends to form thicker, more disordered, oligomeric layers [1].

SAM film thickness
Class-level
Thickness reduced ~50–70% vs APTES films
Enables thinner, denser monolayer formation
Class inference from anhydrous toluene deposition
Self-Assembled Monolayers (SAMs) Surface Analysis Ellipsometry

Reactivity Profile: Steric and Electronic Differentiation from N-Methyl-3-aminopropyltriethoxysilane (MAPS)

The α-aminosilane structure positions the reactive amine directly adjacent to the silicon atom, making it a highly effective reagent for introducing the (triethoxysilyl)methyl group into organic molecules. This contrasts with N-Methyl-3-aminopropyltriethoxysilane (MAPS), where the propyl spacer renders the amine less electronically coupled to the silicon center, favoring its role primarily as a surface coupling agent rather than a synthetic building block [1][2].

Synthetic utility
Method context
Silacycle formation vs surface grafting (MAPS)
Distinct reaction pathways for hybrid molecules
α-aminosilane participates in cyclization reactions
Organic Synthesis Silylating Agents Protecting Groups

Hydrogen Bonding Network: Altered Intermolecular Interactions vs. Non-Methylated α-Aminosilane

Computational spectroscopy studies on closely related N-methylated and non-methylated aminosilanes reveal that N-methylation significantly alters the hydrogen bonding network in the liquid state. N-Methyl substitution reduces the number of strong N-H···N hydrogen bonds and increases the prevalence of weaker C-H···O interactions, which influences the compound's self-assembly behavior and viscosity [1].

H-bond network
Context-dependent
Fewer N–H···N; increased C–H···O contacts
Impacts bulk viscosity and miscibility
Computational study on N-methyl aminosilane analog
Computational Chemistry Molecular Dynamics Intermolecular Interactions

Procurement-Driven Application Scenarios for N-Methyl-1-(triethoxysilyl)methanamine (CAS 151734-80-4)


Rapid Surface Silanization of Nanoparticles for Biomedical Conjugation

The accelerated hydrolysis kinetics of N-Methyl-1-(triethoxysilyl)methanamine (10-100x faster than APTES) make it the preferred reagent for functionalizing hydroxylated nanoparticles (e.g., silica, iron oxide) in aqueous or mixed solvent systems. This rapid reaction minimizes particle aggregation and degradation, enabling efficient, high-density grafting of a reactive secondary amine handle for subsequent conjugation of biomolecules (e.g., antibodies, oligonucleotides, PEG chains) under mild conditions [1].

Formation of Ultra-Thin, Dense Siloxane Monolayers in Microelectronics

In microelectronic and MEMS fabrication, N-Methyl-1-(triethoxysilyl)methanamine provides a distinct advantage over gamma-aminosilanes by forming monolayers that are approximately 50-70% thinner [2]. This precise, sub-nanometer control over film thickness is critical for minimizing parasitic capacitance and ensuring uniform surface energy for subsequent lithography or atomic layer deposition (ALD) steps, where thicker, rougher APTES films can cause device failure.

Synthesis of Silatrane and Silacycle Hybrid Molecules for Drug Discovery

Owing to its unique α-aminosilane architecture, this compound serves as a key synthetic intermediate for constructing silatranes and 1-oxa-4-aza-2-silacyclohexane derivatives [3]. Its ability to undergo intramolecular cyclization provides access to a class of silicon-containing heterocycles that are explored for their unique biological activities (e.g., enhanced lipophilicity and metabolic stability) and as novel building blocks in medicinal chemistry, a synthetic pathway that is largely inaccessible to standard gamma-propyl aminosilanes.

Application
Selection Property
Validation Focus
Nanoparticle silanization for bioconjugation
Accelerated hydrolysis kinetics
Grafting density and colloidal stability
Ultra-thin monolayer for microelectronics
Dense, thinner monolayer morphology
Film thickness and uniformity control
Silacycle/silatrane synthesis for medicinal chemistry
Intramolecular cyclization capability
Reaction pathway and product purity

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